molecular formula C11H11F3O2 B169894 4-[3-(Trifluoromethyl)phenyl]butanoic acid CAS No. 145485-43-4

4-[3-(Trifluoromethyl)phenyl]butanoic acid

Cat. No. B169894
Key on ui cas rn: 145485-43-4
M. Wt: 232.2 g/mol
InChI Key: YDSHBPXDRHJEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07812019B2

Procedure details

To a solution of sodium hydroxide (4.0 g, 100 mmol) in water (50 mL) was added 3-trifluoromethyl-phenol (5.4 g, 33.4 mmol) and the mixture was refluxed for 6 hrs. The pH of the solution was kept at about 10 by adding more of aqueous sodium hydroxide. The mixture was cooled to ambient temperature and extracted with ethyl acetate. The aqueous layer was treated with 3N HCl and extracted with ethyl acetate. The combined organic layers was concentrated to obtain 2.5 g of the title compound, which was used directly in the next step. 1H NMR (300 MHz, d6-DMSO) δ 12.40 (broad s, 1H), 7.51 (t, J 7.5 Hz, 1H), 7.24 (m, 3H), 4.23 (t, J 6.0 Hz, 2H), 2.71 (t, J 6.0 Hz, 2H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[F:3][C:4]([F:13])([F:12])[C:5]1[CH:6]=[C:7](O)[CH:8]=[CH:9][CH:10]=1.[OH2:14]>>[F:3][C:4]([F:13])([F:12])[C:5]1[CH:6]=[C:7]([CH2:4][CH2:5][CH2:10][C:9]([OH:14])=[O:1])[CH:8]=[CH:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5.4 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)O)(F)F
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 6 hrs
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
The aqueous layer was treated with 3N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers was concentrated

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)CCCC(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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